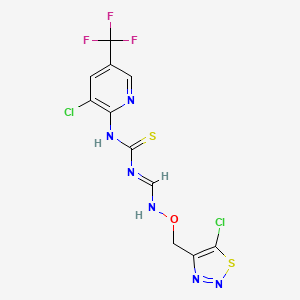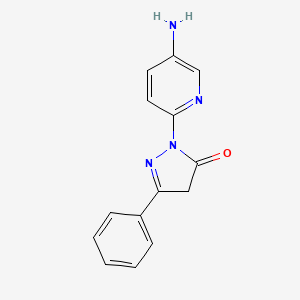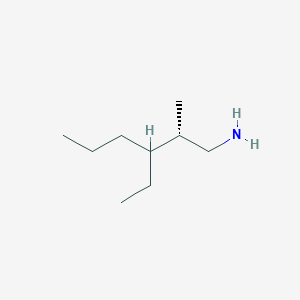
N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea is a useful research compound. Its molecular formula is C11H7Cl2F3N6OS2 and its molecular weight is 431.23. The purity is usually 95%.
BenchChem offers high-quality N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Derivatives
A notable application involves the synthesis and characterization of thiadiazole derivatives, which have been explored for their dyeing performance on nylon fabric. These compounds were synthesized by reacting aminothiadiazole with chloroacetate and then cyclized with thiourea, leading to the formation of new acid dyes. These compounds exhibit potential in the textile industry due to their dyeing capabilities (Malik, Patel, Tailor, & Patel, 2018).
Biological Activities of Thiadiazole Derivatives
Research has also focused on the synthesis of thiadiazole derivatives with antimicrobial and surface-active properties. These compounds were prepared from thiadiazole and showed high antibacterial and moderate antifungal activities. Such compounds hold promise for use in the manufacture of dyes, drugs, cosmetics, and other products due to their low toxicity and good biodegradability (Amine, Mahmoud, Badr, & Gouda, 2012).
Photodynamic Therapy Applications
Another significant application is in the field of photodynamic therapy for cancer treatment. New zinc phthalocyanine derivatives substituted with thiadiazole groups have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in cancer photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Studies
Studies on 2-amino-5-mercapto-1,3,4-thiadiazole derivatives have been conducted to explore their antimicrobial and antifungal properties. These compounds have shown significant biological activity, highlighting their potential in therapeutic applications and the development of new antibacterial and antifungal agents (Ameen & Qasir, 2017).
Electrochemical Synthesis for Heterocyclic Compounds
Electrochemical methods have been employed for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles via oxidative intramolecular dehydrogenative N-S bond formation. This approach offers a facile and efficient protocol for constructing thiadiazole derivatives, with implications for designing fluorescent materials and electrochromic polymers (Yang et al., 2020).
properties
IUPAC Name |
(1E)-1-[[(5-chlorothiadiazol-4-yl)methoxyamino]methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2F3N6OS2/c12-6-1-5(11(14,15)16)2-17-9(6)20-10(24)18-4-19-23-3-7-8(13)25-22-21-7/h1-2,4H,3H2,(H2,17,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTMLGAMLOZEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC(=S)N=CNOCC2=C(SN=N2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)NC(=S)/N=C/NOCC2=C(SN=N2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2F3N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxoisoindolin-2-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2560245.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2560251.png)
![7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2560252.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2560253.png)



![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2560259.png)
![(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide](/img/structure/B2560262.png)


